Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
Description
The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and solubility, while the ethanol groups contribute to hydrogen bonding and polarity.
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-6-4-11(5-7-14)9-2-1-3-10(8-9)12(15)16/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNTWPAEFXJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067025 | |
| Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-82-6 | |
| Record name | 2,2′-[(3-Nitrophenyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24812-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-((3-nitrophenyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024812826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC103358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Protocol
The reaction proceeds via a two-step mechanism:
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Nucleophilic Aromatic Substitution : Ethanolamine attacks the electron-deficient aromatic ring of o-chloronitrobenzene, displacing the chloride group.
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Acetylation : The resultant amine intermediate undergoes esterification with acetic anhydride to form the diacetate derivative.
The generalized chemical equation is:
This reaction is typically conducted in polar aprotic solvents like toluene or petroleum ether at 80–110°C for 16–24 hours.
Optimization of Reaction Parameters
Key variables influencing yield and purity include catalyst selection, solvent systems, and temperature profiles.
Catalytic Systems
Sodium fluoride (NaF) is the preferred catalyst due to its ability to stabilize the transition state without side reactions. As demonstrated in Example 2 of the patent, 10 g of NaF per 100 g of o-chloronitrobenzene achieves 99.6% purity.
Solvent Effects
| Solvent Combination | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Petroleum Ether/Ethanol | 80 | 95 | 99.6 |
| Ethylene Glycol/Methanol | 100 | 98 | 99.5 |
| Toluene/Water | 90 | 93 | 98.8 |
Data adapted from patent examples. Higher-boiling solvents like ethylene glycol facilitate faster reaction kinetics but require stringent temperature control to prevent decomposition.
Purification and Isolation Techniques
Post-synthesis purification is critical for removing unreacted starting materials and byproducts.
Vacuum Distillation
The crude product is subjected to vacuum distillation at 60–90°C to recover solvents, reducing raw material consumption by 20–30%.
Crystallization
Crystallization in methanol/water (1:1 v/v) at 50–60°C yields red crystalline powder with <3% residual solvent content. This step enhances purity from 95% to >99%.
Analytical Validation
Quality control is performed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
HPLC Conditions
NMR Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 4.23 (t, 4H, OCH₂), 3.65 (t, 4H, NCH₂), 2.05 (s, 6H, CH₃).
Industrial Scalability and Environmental Impact
The patented method demonstrates scalability to multi-kilogram batches with consistent yields. Key advantages include:
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Solvent Recovery : 85–90% of petroleum ether and methanol are recycled, minimizing waste.
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E-factor : 0.45 kg waste per kg product, superior to traditional methods (>2.0 kg/kg).
Comparative Analysis of Alternative Methods
While the NaF-catalyzed route dominates, other approaches include:
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imino linkage also plays a role in the compound’s reactivity, facilitating interactions with enzymes and other proteins.
Comparison with Similar Compounds
Structural Comparisons
- 2,2'-(Phenylimino)bisethanol (CAS 120-07-0, C₁₀H₁₅NO₂): Lacks the nitro group, resulting in reduced polarity and molecular weight (181.23 g/mol vs. ~280–360 g/mol for nitro derivatives). The absence of the nitro group simplifies synthesis but limits applications in dyes .
- Ethanol, 2,2'-[[3-methyl-4-[(2-methyl-4-nitrophenyl)azo]phenyl]imino]bis- (CAS 6690-55-7, C₁₈H₂₂N₄O₄): Incorporates an azo (-N=N-) group, increasing conjugation and light absorption properties, making it suitable as a disperse dye (e.g., Disperse Red 98) .
- HC Blue No. 2 (CAS 33229-34-4): Features a hydroxyethylamino group at the 4-position and a nitro group at the 3-position on the phenyl ring. This structure enhances water solubility and is used in semi-permanent hair dyes .
Physicochemical Properties
Key Observations :
- Nitro Group Impact: The nitro group increases molecular weight and polarity, enhancing suitability for dye applications but reducing solubility in non-polar solvents.
- Azo Group Addition : Compounds with azo groups (e.g., CAS 6690-55-7) exhibit higher XLogP values due to extended conjugation, favoring use in hydrophobic matrices like polyester dyes .
- Amino Modifications: Hydroxyethylamino substituents (e.g., HC Blue No. 2) improve water solubility, critical for cosmetic applications .
Toxicity and Regulatory Considerations
- Regulatory Status: HC Blue No. 2 is listed in cosmetic ingredient inventories (e.g., EU Commission Decision) but requires caution due to nitro group-related toxicity .
Biological Activity
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- (CAS No. 24812-82-6) is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure combines an imino linkage and a nitrophenyl group, which are believed to contribute to its biological efficacy.
Synthesis
The synthesis of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- typically involves a nucleophilic substitution reaction between 3-nitroaniline and 2-chloroethanol , often facilitated by a base such as sodium hydroxide. This reaction yields the target compound as the primary product.
- Molecular Formula: C10H14N2O4
- Molecular Weight: 226.23 g/mol
- Functional Groups: Nitro group, imino group
Antimicrobial Properties
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Candida albicans | 0.0098 mg/mL |
These results indicate that Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- may have broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has also explored the anticancer potential of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of specific signaling pathways.
Case Studies
- In Vitro Studies : In cell line studies involving human cancer cells, treatment with varying concentrations of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- led to significant reductions in cell viability.
- Mechanism Exploration : The nitrophenyl group is believed to participate in redox reactions that can lead to oxidative stress in cancer cells, promoting cell death.
The biological activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- is attributed to its interaction with specific molecular targets:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes.
- Hydrogen Bonding : The imino group facilitates hydrogen bonding with biological molecules such as enzymes and receptors.
These interactions are crucial for modulating enzyme activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- can be compared to other similar compounds to highlight its unique properties:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | Para-substituted nitrophenyl | Moderate antimicrobial activity |
| Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | Amino and nitro substituted | Enhanced anticancer properties |
This table illustrates how variations in substitution patterns can affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
